N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazol and urea derivatives typically involves condensation reactions, lithiation, and interaction with various electrophiles. While specific methods for the exact compound may not be detailed, similar compounds are synthesized using starting materials like methoxyphenyl and thiazolyl fragments, employing techniques such as lithiation and subsequent reactions with electrophiles for functionalization (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The structure of related compounds has been studied using X-ray crystallography, revealing significant information about the spatial arrangement and bonding. For instance, compounds with methoxyphenyl and thiazolyl units often exhibit non-planar structures due to the steric hindrance and electronic effects, impacting their molecular properties and interactions (Yahiaoui et al., 2019).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including those facilitated by their urea or thiazolyl segments. The reactivity can be attributed to the functional groups present, which participate in hydrogen bonding, lithiation, and other chemical processes. They exhibit unique reactivity patterns, like the formation of dimers and specific reaction pathways with electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
properties
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-8-11(20-13(19)16(8)2)15-12(17)14-9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOCUDZQQRYCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.